Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by cyclization to form the triazine ring . Another approach includes the formation of triazinium dicyanomethylide, which undergoes further reactions to yield the desired compound . Industrial production methods often involve multistep synthesis and transition metal-mediated reactions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral drugs, such as remdesivir.
Biological Research: The compound is studied for its potential as an inhibitor of various enzymes and receptors, including EGFR and VEGFR-2.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. For example, in antiviral applications, it targets RNA-dependent RNA polymerase, inhibiting viral replication . In cancer research, it acts as an inhibitor of kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its specific structure and biological activities. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Remdesivir: An antiviral drug that contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used to treat RNA virus infections.
Brivanib Alaninate: An antitumorigenic drug that also contains the pyrrolo[2,1-f][1,2,4]triazine structure.
This compound stands out due to its specific bromine substitution, which imparts unique chemical reactivity and biological properties .
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)8-4-11-5-12-13(7)8/h3-5H,2H2,1H3 |
InChI Key |
YNQXHCSSHHAHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1N=CN=C2)Br |
Origin of Product |
United States |
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